molecular formula C18H22N2O2 B1252198 Fumigaclavine A CAS No. 6879-59-0

Fumigaclavine A

Cat. No. B1252198
CAS RN: 6879-59-0
M. Wt: 298.4 g/mol
InChI Key: GJSSYQDXZLZOLR-UHFFFAOYSA-N
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Description

Synthesis Analysis

A divergent total synthesis approach for ergot alkaloids, including Fumigaclavine A, has been developed, highlighting the chemical creativity in achieving complex molecular structures. This synthesis strategy involves palladium-catalyzed intramolecular Larock indole annulation and Tsuji-Trost allylation, efficiently assembling the tetracyclic core of ergot alkaloids in a single step, demonstrating the advances in synthetic organic chemistry to access these complex natural products (Liu et al., 2017).

Scientific Research Applications

Anti-Cancer Potential

Fumigaclavine C, a derivative of Fumigaclavine A, has demonstrated anti-cancer properties. A study by Li et al. (2013) found that Fumigaclavine C, isolated from Aspergillus fumigatus, exhibited significant cytotoxicity towards MCF-7 breast cancer cells. The compound induced apoptosis in these cells through the modulation of apoptotic protein expressions and down-regulation of the NF-kappa-B cell survival pathway (Li et al., 2013).

Therapeutic Potential in Colitis

Research by Wu et al. (2005) and Guo et al. (2015) explored the effects of Fumigaclavine C in experimental colitis models. Wu et al. (2005) observed that Fumigaclavine C reduced weight loss, mortality rate, and inflammatory cytokines in mice with colitis. Similarly, Guo et al. (2015) found that oral administration of Fumigaclavine C attenuated symptoms of colitis and suppressed pro-inflammatory cytokines (Wu et al., 2005); (Guo et al., 2015).

Liver Injury Treatment

Zhao et al. (2004) investigated Fumigaclavine C's role in treating liver injury. Their study indicated that Fumigaclavine C improved liver injury in mice by inhibiting lymphocyte activation and adhesion, as well as reducing TNF-α production (Zhao et al., 2004).

Potential in Cardiovascular Disease

Ma et al. (2006) discovered that Fumigaclavine C from endophytic fungus exhibited vasorelaxant actions in isolated rat aortic rings, suggesting its potential use in vascular protection and treatment of cardiovascular diseases (Ma et al., 2006).

Anti-Obesity Effects

Yu et al. (2019) found that Fumigaclavine C reduced adipogenesis in 3T3-L1 adipocytes and decreased lipid accumulation in obese mice. This suggests its potential as an anti-obesity agent (Yu et al., 2019).

Immunomodulatory Properties

Research by Yu et al. (2017) demonstrated that Fumigaclavine C exhibits anti-inflammatory effects by suppressing high mobility group box protein 1 relocation and release, highlighting its immunomodulatory potential (Yu et al., 2017).

Safety And Hazards

The material is believed to be non-hazardous. Avoid inhalation, and contact with eyes, skin, and clothing. Avoid repeated or prolonged exposure. Wear protective clothing .

properties

IUPAC Name

[(6aR,9R,10S,10aR)-7,9-dimethyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-10-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-10-9-20(3)15-7-12-8-19-14-6-4-5-13(16(12)14)17(15)18(10)22-11(2)21/h4-6,8,10,15,17-19H,7,9H2,1-3H3/t10-,15-,17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJSSYQDXZLZOLR-ONUGHKICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2CC3=CNC4=CC=CC(=C34)C2C1OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)[C@H]2[C@H]1OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40988499
Record name Fumigaclavine A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40988499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fumigaclavine A

CAS RN

6879-59-0
Record name Fumigaclavine A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6879-59-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fumigaclavine A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006879590
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fumigaclavine A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40988499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FUMIGACLAVINE A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DV9FK5AO1K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
371
Citations
M Shaaban, AS Abdel-Razek, V Previtali… - Natural Product …, 2023 - Taylor & Francis
… Fumigaclavine A can be formed by acetylation of fumigaclavine B. The structural relation with the fumigaclavines in mind, 3 seems to be formed in such an oxidative cleavage way, so …
Number of citations: 2 www.tandfonline.com
IA Unsöld, SM Li - Chembiochem, 2006 - Wiley Online Library
… The enzyme was found to convert fumigaclavine A into … K m(app) values for fumigaclavine A and dimethylallyl … strict substrate specificity towards fumigaclavine A, with only dimethylallyl …
DG Panaccione - FEMS Microbiology Letters, 2005 - academic.oup.com
… Fumigaclavine A 360 ± 74 … Fumigaclavine A 360 ± 74 … Lp1, festuclavine and fumigaclavine A in A. fumigatus, and festuclavine and dihydroelymoclavine in C. africana (Table 1 and Fig. …
Number of citations: 130 academic.oup.com
J Xu, YC Song, Y Guo, YN Mei, RX Tan - Planta medica, 2014 - thieme-connect.com
… resulted in the isolation of five new ergot alkaloids named fumigaclavines D–H (2–6), along with three known analogues, fumigaclavine C (1), festuclavine (7), and fumigaclavine A (8). …
Number of citations: 30 www.thieme-connect.com
H Latif, V Curtui, Y Ackermann, M Groß, E Usleber - Mycotoxin research, 2009 - Springer
Polyclonal antibodies against fumigaclavine A (FuA) were obtained from rabbits after immunization with a FuA-keyhole limpet hemocyanine conjugate prepared by formaldehyde …
Number of citations: 12 link.springer.com
C Wallwey, SM Li - Natural product reports, 2011 - pubs.rsc.org
… To better understand this type of compound and to avoid confusion in the future, we suggest that the names fumigaclavine A, B and C be applied to each group of four possible …
Number of citations: 247 pubs.rsc.org
SL Robinson, DG Panaccione - Toxins, 2015 - mdpi.com
… (c) 8S,9S fumigaclavine A compared to 8R,9S fumigaclavine A. Alkaloids typically found in the Clavicipitaceae are labeled with green. Dashed arrows indicate hypothesized steps. …
Number of citations: 59 www.mdpi.com
H Latif - 2010 - jlupub.ub.uni-giessen.de
The present study describes the development of specific polyclonal antibodiesagainst fumigaclavine A (FuA) in rabbits, and the development of a highly sensitiveenzyme immunoassay (…
Number of citations: 4 jlupub.ub.uni-giessen.de
RJ Cole, JW Kirksey, JW Dorner… - Journal of Agricultural …, 1977 - ACS Publications
… SM-1 can be described as fumigaclavine A with a dimethyl allyl moiety derived from mevalonate fused in position 2 of the ergoline ring system. SM-1 appears to be identical with a …
Number of citations: 183 pubs.acs.org
DG Panaccione, CM Coyle - Applied and environmental …, 2005 - Am Soc Microbiol
… This fungus was first noted to produce the ergot alkaloid festuclavine and two novel derivatives of festuclavine, fumigaclavine A and fumigaclavine B, in semidefined broth culture (29). …
Number of citations: 119 journals.asm.org

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